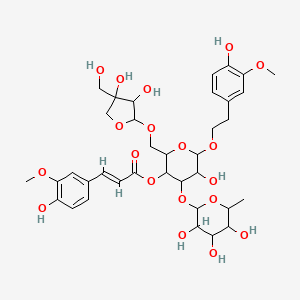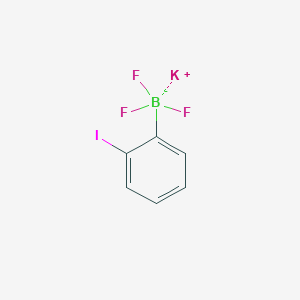![molecular formula C156H300O27 B1496076 [4-[5,6-Dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B1496076.png)
[4-[5,6-Dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, esters, heptaester with decaglycerol involves the esterification of octadecanoic acid with decaglycerol. This reaction typically requires a catalyst, such as sodium methoxide, to facilitate the esterification process. The reaction is carried out at elevated temperatures, ranging from 180 to 220°C, to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the transesterification of polyglycerol with methyl esters of octadecanoic acid. The process is optimized to achieve varying degrees of esterification, resulting in mono-, di-, tri-, tetra-, and heptaesters. The choice of catalyst and reaction conditions are critical to achieving the desired product with high purity and yield .
化学反応の分析
Types of Reactions
Octadecanoic acid, esters, heptaester with decaglycerol primarily undergoes esterification and transesterification reactions. These reactions involve the exchange of ester groups between molecules, leading to the formation of different esterified products .
Common Reagents and Conditions
Catalysts: Sodium methoxide is commonly used as a catalyst for the esterification and transesterification reactions.
Temperature: The reactions are typically carried out at temperatures between 180 to 220°C.
Solvents: Organic solvents such as methanol or ethanol may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various esterified forms of octadecanoic acid with polyglycerol, such as monoesters, diesters, triesters, tetraesters, and heptaesters. The specific product distribution depends on the degree of esterification achieved during the reaction .
科学的研究の応用
Octadecanoic acid, esters, heptaester with decaglycerol has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier in chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a stabilizer for biological molecules.
Medicine: Utilized in pharmaceutical formulations, including creams, ointments, and suppositories, due to its emulsifying and stabilizing properties.
作用機序
The mechanism of action of octadecanoic acid, esters, heptaester with decaglycerol is primarily based on its ability to reduce surface tension between different phases, thereby stabilizing emulsions. The compound interacts with both hydrophilic and lipophilic molecules, allowing it to form stable emulsions in various formulations. This property is attributed to the presence of multiple ester groups and hydroxyl functionalities in the molecule .
類似化合物との比較
Similar Compounds
- Hexanoic acid, esters, heptaester with decaglycerol
- Octanoic acid, esters, heptaester with decaglycerol
- Decanoic acid, esters, heptaester with decaglycerol
- Dodecanoic acid, esters, heptaester with decaglycerol
- Tetradecanoic acid, esters, heptaester with decaglycerol
- Hexadecanoic acid, esters, heptaester with decaglycerol
Uniqueness
Octadecanoic acid, esters, heptaester with decaglycerol is unique due to its high molecular weight and the presence of multiple ester groups, which enhance its emulsifying properties. Compared to similar compounds with shorter fatty acid chains, it provides better stability and emulsification in various applications .
特性
分子式 |
C156H300O27 |
|---|---|
分子量 |
2608 g/mol |
IUPAC名 |
[4-[5,6-dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate |
InChI |
InChI=1S/C156H300O27/c1-8-15-22-29-36-43-50-57-64-71-78-85-92-99-106-113-147(168)175-134-143(181-151(172)117-110-103-96-89-82-75-68-61-54-47-40-33-26-19-12-5)123-154(124-144(182-152(173)118-111-104-97-90-83-76-69-62-55-48-41-34-27-20-13-6)135-176-148(169)114-107-100-93-86-79-72-65-58-51-44-37-30-23-16-9-2,145(120-137(163)126-157)146(183-153(174)119-112-105-98-91-84-77-70-63-56-49-42-35-28-21-14-7)136-177-149(170)115-108-101-94-87-80-73-66-59-52-45-38-31-24-17-10-3)156(179-133-141(167)130-161,155(121-138(164)127-158,122-139(165)128-159)178-132-140(166)129-160)125-142(131-162)180-150(171)116-109-102-95-88-81-74-67-60-53-46-39-32-25-18-11-4/h137-146,157-167H,8-136H2,1-7H3 |
InChIキー |
GKEQQRWIDADDQK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC(CC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)(C(CC(CO)O)C(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)C(CC(CO)OC(=O)CCCCCCCCCCCCCCCCC)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)




![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B1496027.png)
![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1496028.png)




